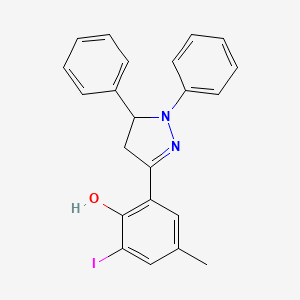
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring, phenyl groups, an iodine atom, and a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the pyrazolidine ring. This can be achieved through the reaction of hydrazine with a suitable diketone, followed by the introduction of phenyl groups via Friedel-Crafts acylation. The cyclohexadienone moiety is then synthesized separately and coupled with the pyrazolidine intermediate under controlled conditions. The final step involves the iodination of the compound using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce various alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-chloro-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of iodine.
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-bromo-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to distinct chemical and biological behaviors.
Propriétés
Numéro CAS |
259535-04-1 |
|---|---|
Formule moléculaire |
C22H19IN2O |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-iodo-4-methylphenol |
InChI |
InChI=1S/C22H19IN2O/c1-15-12-18(22(26)19(23)13-15)20-14-21(16-8-4-2-5-9-16)25(24-20)17-10-6-3-7-11-17/h2-13,21,26H,14H2,1H3 |
Clé InChI |
HPJSRQDFCGJJEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)O)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)
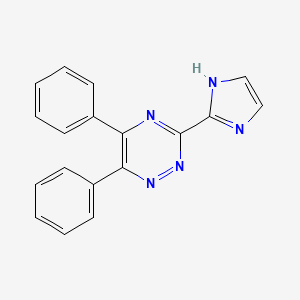

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
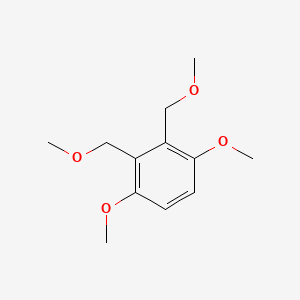
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
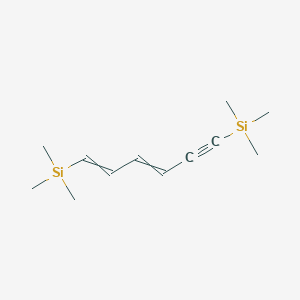
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
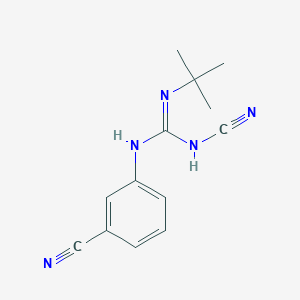
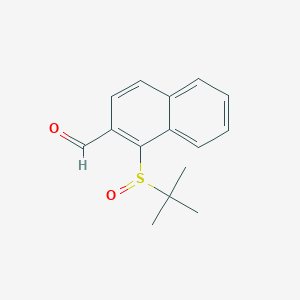
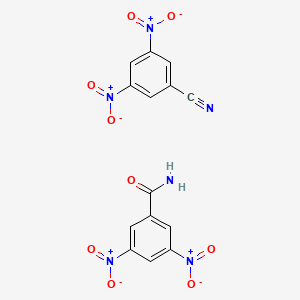
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
